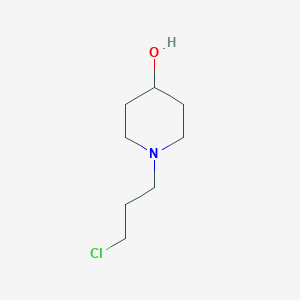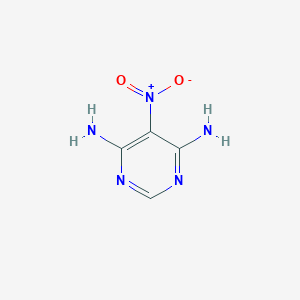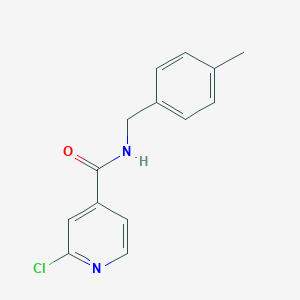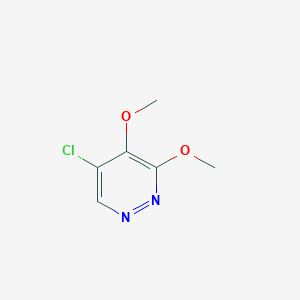
5-Chloro-3,4-dimethoxypyridazine
Overview
Description
5-Chloro-3,4-dimethoxypyridazine is a chemical compound . It is used for experimental and research purposes . The IUPAC name of this compound is 3-chloro-4,5-dimethoxypyridazine . It has a molecular weight of 174.59 .
Synthesis Analysis
The synthesis of 5-Chloro-3,4-dimethoxypyridazine involves the methoxylation of 3,4,6-trichloropyridazine with sodium methoxide . The dimethoxylation of 3,4,6-trichloropyridazine affords 6-chloro-3,4-dimethoxypyridazine and a molecular complex which is composed of 5-Chloro-3,4-dimethoxypyridazine and 3-chloro-4,6-dimethoxypyridazine in a ratio of 1:1 .Molecular Structure Analysis
The InChI code for 5-Chloro-3,4-dimethoxypyridazine is 1S/C6H7ClN2O2/c1-10-4-3-8-9-6(7)5(4)11-2/h3H,1-2H3 . This code represents the molecular structure of the compound.Chemical Reactions Analysis
The methoxylation of 3,4,6-trichloropyridazine with sodium methoxide was investigated in detail . The dimethoxylation of 3,4,6-trichloropyridazine afforded 6-chloro-3,4-dimethoxypyridazine and a molecular complex (M) which is composed of 5-Chloro-3,4-dimethoxypyridazine and 3-chloro-4,6-dimethoxypyridazine in a ratio of 1:1 .Physical And Chemical Properties Analysis
5-Chloro-3,4-dimethoxypyridazine has a molecular weight of 174.59 . The physical form of this compound is not specified in the available resources .Scientific Research Applications
1. Chemical Synthesis and Reactions
5-Chloro-3,4-dimethoxypyridazine has been a subject of interest in various chemical synthesis and reaction studies. For instance, its reactivity was explored in the synthesis of pyridazine derivatives, where it underwent methoxylation, resulting in compounds like 6-chloro-3,4-dimethoxypyridazine, which were further used in molecular complex formations (Nagashima et al., 1987). Additionally, it played a crucial role in the synthesis of 4-azido-3,6-dimethoxypyridazine derivatives, which are potential anti-cancer agents (Itai & Kamiya, 1963).
2. Biological Evaluation
5-Chloro-3,4-dimethoxypyridazine derivatives have been evaluated for their biological activities, especially in the context of anticancer and antimicrobial activities. The synthesis of various derivatives has led to compounds with promising antimicrobial and antifungal activities, highlighting their potential in medicinal chemistry (Sayed et al., 2003).
3. Antioxidant Activity
Further research into 5-Chloro-3,4-dimethoxypyridazine derivatives has explored their antioxidant activities. Synthesized compounds have been compared with standard antioxidants, providing insights into their potential use in combating oxidative stress-related diseases (Baravkar et al., 2013).
4. Anticancer and Antiangiogenic Agents
The derivatives of 5-Chloro-3,4-dimethoxypyridazine have also been studied for their potential as anticancer and antiangiogenic agents. Specific compounds have shown inhibitory effects on various cancer cell lines, and their antiangiogenic properties have been highlighted as well (Kamble et al., 2015).
properties
IUPAC Name |
5-chloro-3,4-dimethoxypyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2/c1-10-5-4(7)3-8-9-6(5)11-2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTRHJDDNIXKCBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=NC=C1Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30548147 | |
| Record name | 5-Chloro-3,4-dimethoxypyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30548147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3,4-dimethoxypyridazine | |
CAS RN |
111232-38-3 | |
| Record name | 5-Chloro-3,4-dimethoxypyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30548147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



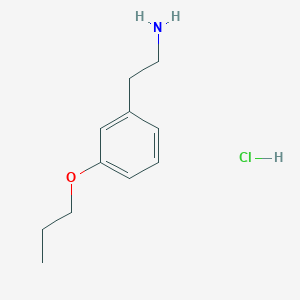

![(3aR,4R,5R,6aS)-4-((E)-4-(3-Chlorophenoxy)-3-oxobut-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B171721.png)
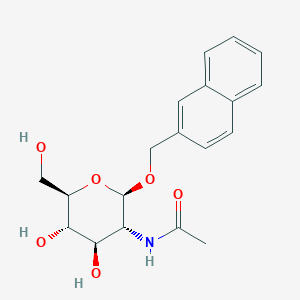

![1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane](/img/structure/B171728.png)

